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L-Valine, N-(1-oxooctadecyl)-

Surfactant Science Emulsion Stabilization Biosurfactant Comparison

L-Valine, N-(1-oxooctadecyl)-, also known as N-stearoyl valine or N-octadecanoyl-L-valine, is a long-chain N-acyl amino acid derivative with the molecular formula C₂₃H₄₅NO₃ and a molecular weight of 383.6 g/mol. It belongs to the N-acylamides class, characterized by a fatty acyl (stearoyl, C18) group linked via an amide bond to the amino acid valine.

Molecular Formula C23H45NO3
Molecular Weight 383.6 g/mol
CAS No. 14379-32-9
Cat. No. B187058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-(1-oxooctadecyl)-
CAS14379-32-9
SynonymsN-Octadecanoyl-L-valine
Molecular FormulaC23H45NO3
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1
InChIKeySIPMISGYHBUSIB-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine, N-(1-oxooctadecyl)- (N-Stearoyl Valine) CAS 14379-32-9: Core Identity and Structural Class Overview


L-Valine, N-(1-oxooctadecyl)-, also known as N-stearoyl valine or N-octadecanoyl-L-valine, is a long-chain N-acyl amino acid derivative with the molecular formula C₂₃H₄₅NO₃ and a molecular weight of 383.6 g/mol . It belongs to the N-acylamides class, characterized by a fatty acyl (stearoyl, C18) group linked via an amide bond to the amino acid valine [1]. This amphiphilic structure confers surface-active properties, positioning it within the broader category of amino acid-based surfactants (AAS) or lipoamino acids [2]. Key identifiers include InChIKey: SIPMISGYHBUSIB-QFIPXVFZSA-N and LIPID MAPS ID: LMFA08020122 [3].

L-Valine, N-(1-oxooctadecyl)-: Why Generic N-Acyl Amino Acid Substitution Fails in R&D


In-class substitution among N-acyl amino acids is precluded by structure-driven performance variations. The hydrophobic tail length (C18 stearoyl vs. C16 palmitoyl) and the specific amino acid head group (valine vs. leucine, alanine, or glycine) critically modulate critical micelle concentration (CMC), antimicrobial spectrum, and interfacial behavior [1]. For instance, a study on food proteins demonstrated that C12 (lauroyl) and C14 (myristoyl) derivatives were highly effective functional enhancers, while C16 (palmitoyl) and C18 (stearoyl) derivatives exhibited markedly reduced efficacy [2]. Similarly, within the N-stearoyl series, the amino acid identity dictates the rank order of antimicrobial activity (aromatic > acidic > basic NSA), confirming that even the same fatty tail yields divergent bioactivity [3]. Therefore, selecting L-Valine, N-(1-oxooctadecyl)- specifically is essential for applications requiring its unique confluence of a long C18 chain and a branched, hydrophobic valine headgroup.

L-Valine, N-(1-oxooctadecyl)-: Quantitative Differentiation Evidence vs. Key Comparators


Chain Length Matters: C18 Stearoyl Valine vs. C16 Palmitoyl Valine in Emulsification Performance

In a direct comparison, N-stearoyl-L-valine (C18) demonstrated quantifiably different emulsification behavior relative to its C16 analog, N-palmitoyl-L-valine. While both were synthesized and evaluated as potential biosurfactants, N-stearoyl-L-valine exhibited a distinct emulsification profile [1]. Although the study highlights the excellent aqueous solubility of the C16 analog based on its lower CMC, it establishes that the C18 variant represents a viable, structurally distinct alternative with its own unique surfactant properties, underscoring that tail length cannot be arbitrarily swapped [1].

Surfactant Science Emulsion Stabilization Biosurfactant Comparison

Antimicrobial Activity: N-Stearoyl Valine vs. Other N-Stearoyl Amino Acids (NSA) in a Class-Level Comparison

A comprehensive class-level study screened multiple N-stearoyl amino acids (NSA), including N-stearoyl valine, for antimicrobial activity against a panel of Gram-positive, Gram-negative bacteria, and yeast [1]. The study established a clear rank order of antimicrobial potency based on the amino acid head group: aromatic NSA > acidic NSA > basic NSA [1]. Within this framework, N-stearoyl valine (as a neutral/basic amino acid derivative) exhibits a quantifiably different antimicrobial profile compared to, for example, N-stearoyl proline (the most effective) or aromatic NSA derivatives [1]. This demonstrates that within the same N-stearoyl class, the choice of amino acid is a critical determinant of biological activity.

Antimicrobial Agents Amino Acid Surfactants Biological Activity Screening

Functional Efficacy in Food Protein Systems: C18 Stearoyl vs. Shorter Chain N-Acyl Amino Acids

A study investigating the effect of fatty N-acylamino acids on food protein functionality provides cross-study comparable evidence that chain length is a critical differentiation factor [1]. The research found that lauroyl (C12) and myristoyl (C14) derivatives were highly effective at enhancing foaming and emulsifying properties of egg white and whey protein isolate, whereas the palmitoyl (C16) and stearoyl (C18) derivatives were less effective [1]. This directly positions N-stearoyl valine (C18) as a distinct functional modifier compared to its shorter-chain counterparts, with a quantifiably different impact on food protein systems.

Food Additives Protein Functionality Emulsifying Activity

Interfacial Film Organization: N-Stearoyl Valine vs. N-Stearoyl Glycine in Langmuir Monolayers

Comparative surface analytical studies of Langmuir monolayers reveal that N-stearoyl valine exhibits distinct interfacial film organization compared to N-stearoyl glycine [1]. Surface pressure isotherm measurements and fluorescence microscopy of N-stearoyl valine monolayers showed characteristic domain structures and transition pressures that are directly influenced by the valine headgroup [2]. The bulky, branched valine headgroup leads to different molecular packing at the air-water interface compared to the simple glycine derivative, affecting film compressibility and stability [1].

Langmuir Monolayers Interfacial Behavior Lipid Molecular Structure

Lipophilicity Differentiation: LogP of N-Stearoyl Valine vs. N-Palmitoyl Valine

The lipophilicity, as measured by the partition coefficient (LogP), is a key determinant of a compound's behavior in biological systems and formulation development. N-Stearoyl valine (C18) exhibits a significantly higher LogP value compared to its C16 analog, N-palmitoyl valine [1][2]. For N-stearoyl valine, reported LogP values range from 6.76 to 7.67 (depending on the computational method) [1][3]. In contrast, N-palmitoyl valine (C16) has a lower LogP of approximately 6.08 [2]. This quantifiable difference in lipophilicity confirms that the two compounds will have distinct partition behaviors, membrane permeability profiles, and solubility characteristics, which are critical for applications in drug delivery, cosmetics, and separation science.

Lipophilicity Partition Coefficient ADME Prediction

L-Valine, N-(1-oxooctadecyl)-: Evidence-Backed Research and Industrial Application Scenarios


Biosurfactant Development for Emulsion-Based Products Requiring Long-Chain Stability

Based on direct head-to-head comparison with N-palmitoyl-L-valine (C16), N-stearoyl-L-valine (C18) is a distinct candidate for developing biosurfactants where the longer C18 chain is hypothesized to confer specific advantages in emulsion stability or rheology modification [4]. Researchers screening for eco-friendly alternatives to synthetic surfactants can utilize N-stearoyl-L-valine as a specific C18-based tool compound to explore structure-activity relationships (SAR) in emulsification, particularly in applications like personal care creams, agricultural formulations, or bioremediation agents where a more hydrophobic, longer-chain surfactant may be desirable.

Antimicrobial Additive Formulation Requiring Moderate, Tunable Biostatic Activity

Class-level inference from N-stearoyl amino acid (NSA) screening positions N-stearoyl valine as a compound with moderate antimicrobial activity, suitable for applications where a milder biostatic effect is desired compared to the higher potency of N-stearoyl proline or aromatic NSA derivatives [4]. This makes it a candidate for use as a biostatic additive in commercial products where strong antimicrobial action is not required or may be detrimental, such as in certain cosmetics, mild preservative systems, or in research exploring the modulation of microbial growth without complete eradication [4].

Food Science Research for Controlled, Moderate Protein Functionality Modification

Cross-study comparable evidence shows that C18 (stearoyl) derivatives, including N-stearoyl valine, provide a 'less effective' but specific level of protein functionality enhancement compared to highly effective C12 and C14 derivatives [4]. This positions N-stearoyl valine as a valuable tool for food scientists investigating the precise tuning of foaming, emulsifying, and gelling properties in egg white or whey protein isolate systems [4]. It allows for a controlled, incremental modification rather than a maximal effect, enabling fine-tuned formulation of food products with specific textural requirements.

Model Membrane and Interfacial Film Studies Using Langmuir Monolayers

Direct head-to-head comparisons using Langmuir monolayer techniques demonstrate that N-stearoyl valine forms distinct interfacial films with characteristic domain morphologies and transition pressures, differing from N-stearoyl glycine [4][5]. This makes N-stearoyl valine a specific molecular probe for studying the role of amino acid headgroup structure (bulky, branched valine vs. simple glycine) on lipid packing, film compressibility, and phase behavior at the air-water interface [5]. Applications include fundamental biophysical research, biosensor surface engineering, and the development of novel lipid-based coatings where controlled interfacial organization is paramount.

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